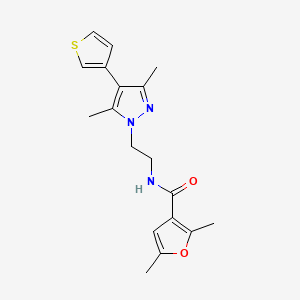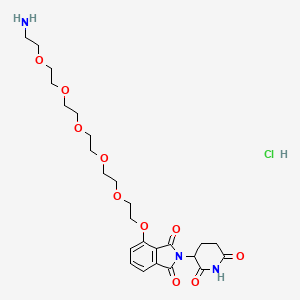
Pomalidomide-PEG6-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG6-NH2 (hydrochloride) is a novel drug candidate developed by scientists from the University of Tokyo. It is a derivative of the immunomodulatory drug pomalidomide, which is used to treat multiple myeloma and other hematological malignancies. The addition of the PEG6-NH2 moiety to the pomalidomide molecule increases its solubility and stability, making it a promising candidate for further development.
Aplicaciones Científicas De Investigación
Therapeutic Efficacy in Multiple Myeloma
Pomalidomide, in combination with dexamethasone, has shown significant efficacy in the management of heavily pretreated multiple myeloma (MM), providing a beneficial option for patients with relapsed and refractory MM. This regimen has been observed to be well-tolerated and effective, offering a high rate of disease control and prolongation of survival in a particularly severe setting of MM patients who are relapsed and refractory to all available therapeutic resources (Cerchione et al., 2018) (Cerchione et al., 2022).
Modulation of the Tumor Microenvironment
Pomalidomide has demonstrated significant therapeutic activity against CNS lymphoma, highlighting its potential beyond hematological malignancies. It notably impacts the tumor microenvironment in murine models, increasing macrophages and natural killer cells, and inducing significant biological changes in tumor-associated macrophages. This suggests pomalidomide's role in altering the immune microenvironment to combat cancer (Li et al., 2013).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of pomalidomide has revealed its extensive metabolization before excretion, with a significant portion of the administered dose being recovered, indicating good oral absorption. These findings provide a foundation for understanding the metabolic pathways of pomalidomide and its analogs, contributing to the optimization of therapeutic regimens for maximum efficacy and reduced toxicity (Hoffmann et al., 2012).
Induction of Fetal Hemoglobin
Pomalidomide has been explored for its potential to induce fetal hemoglobin (HbF) production, offering a novel therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. This application underlines pomalidomide's versatility in modulating gene expression and protein synthesis, further expanding its therapeutic utility beyond its primary indications (Moutouh-de Parseval et al., 2008).
Mecanismo De Acción
Target of Action
Pomalidomide-PEG6-NH2 (hydrochloride), also known as Thalidomide-O-PEG5-NH2.HCl or Thalidomide 4’-ether-PEG5-amine, primarily targets Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
The compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 6-unit PEG linker . It is used in PROTAC (proteolysis-targeting chimeras) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein . This can have various downstream effects depending on the specific function of the target protein.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 125 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The primary result of the action of Pomalidomide-PEG6-NH2 (hydrochloride) is the degradation of its target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific role of the target protein in cellular processes.
Action Environment
The compound is recommended to be stored at -20°C, away from moisture and light , suggesting that these factors could potentially affect its stability.
Propiedades
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O10.ClH/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30;/h1-3,19H,4-17,26H2,(H,27,29,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEFMNTVJQCCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)
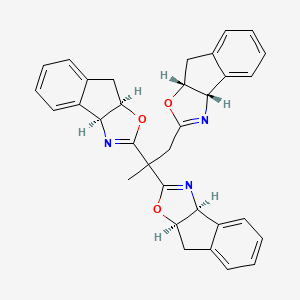
![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)
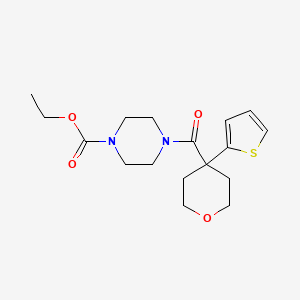
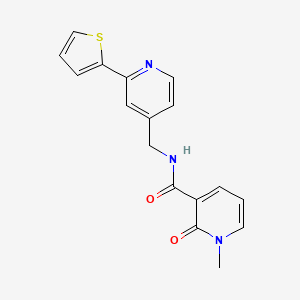
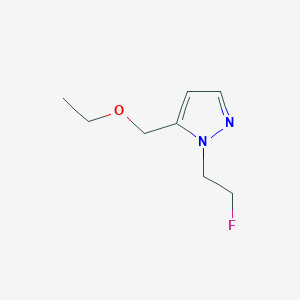
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2870985.png)
![2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2870986.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2870987.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870988.png)
